Binding Affinity at Human MC4R: Ki Comparison with Peptidic and Non-Peptidic Antagonists
The target compound demonstrates a binding affinity (Ki) of 2.8 nM at the human MC4 receptor, positioning it as a high-affinity antagonist [1]. This affinity is intermediate among established MC4R antagonists. For comparison, the clinical candidate PF-07258669 exhibits a Ki of 0.46 nM , the peptidic antagonist HS024 shows a Ki of 0.29 nM [2], and the cyclohexylpiperazine derivative compound 14t has a Ki of 4.2 nM [3]. Importantly, the Ki of this compound (2.8 nM) is superior to that of MCL0020, which demonstrates a binding IC50 of 11.6 nM . This quantitative positioning is critical for assays requiring a specific potency window.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | PF-07258669 (Ki = 0.46 nM); HS024 (Ki = 0.29 nM); Compound 14t (Ki = 4.2 nM); MCL0020 (IC50 = 11.6 nM) |
| Quantified Difference | Target compound is ~6-fold less potent than PF-07258669, ~10-fold less than HS024, but ~1.5-fold more potent than compound 14t and ~4-fold more potent than MCL0020. |
| Conditions | Binding affinity to recombinant human MC4R expressed in HEK293 cells, measured via membrane filtration assay (target compound); similar recombinant human MC4R binding assays for comparators. |
Why This Matters
This specific affinity value allows researchers to select the optimal MC4R antagonist for their assay based on the required dynamic range of receptor occupancy and downstream signaling modulation.
- [1] BindingDB. (n.d.). BDBM50182072 (CHEMBL205594). Affinity Data: Ki = 2.80 nM at MC4R. View Source
- [2] Kask, A., et al. (1998). Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS024): evaluation in vitro and in vivo. Endocrinology, 139(12), 5006-5014. View Source
- [3] Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. (2005). Journal of Medicinal Chemistry, 48(14), 4770-4777. View Source
